

# Budiodarone Tartrate chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Budiodarone Tartrate**: Chemical Structure and Synthesis

## **Executive Summary**

Budiodarone, also known as ATI-2042, is a promising antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is designed to retain the potent multi-ion channel blocking capabilities of amiodarone while possessing a significantly improved pharmacokinetic profile, most notably a much shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[1][2] This key structural modification aims to reduce the extensive side effects associated with long-term amiodarone therapy, such as thyroid, pulmonary, and hepatic toxicities.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **Budiodarone Tartrate**, intended for researchers and professionals in the field of drug development.

#### **Chemical Structure and Physicochemical Properties**

**Budiodarone Tartrate** is the tartrate salt of Budiodarone.[3][4] The core molecular structure is a benzofuran ring system.[4][5] It is structurally differentiated from amiodarone by the presence of a sec-butyl acetate side chain at the second position of the benzofuran moiety.[2][4][6] This ester linkage makes the compound susceptible to rapid metabolism by plasma and tissue esterases, which accounts for its short half-life.[4] The synthesis involves the addition of an iodinated diiodophenyl group, a tertiary amine, and a chiral (S)-2-butanyl group to the core benzofuran structure.[4][5]



The detailed chemical identifiers for **Budiodarone Tartrate** are provided below:

• IUPAC Name: (1S)-1-methylpropyl 2-(3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}benzofuran-2-yl)acetate, hydrogen (2R,3R)-2,3-dihydroxybutanedioate.[1][7]

• Synonyms: ATI-2042 Tartrate.[1][8]

• CAS Number: 478941-93-4.[1][3][8]

### **Physicochemical Data**

A summary of the key quantitative data for Budiodarone and its tartrate salt is presented in the table below for clear comparison.

| Property           | Value                                                                                                | Reference(s) |  |
|--------------------|------------------------------------------------------------------------------------------------------|--------------|--|
| Molecular Formula  | C27H31I2NO5 . C4H6O6 [3][7]                                                                          |              |  |
| Molecular Weight   | 853.44 g/mol                                                                                         | [1][3][7]    |  |
| Half-life (t½)     | ~7 hours [1][2][8]                                                                                   |              |  |
| Appearance         | Solid                                                                                                | [8]          |  |
| Solubility (DMSO)  | 80 mg/mL (93.74 mM)                                                                                  | [9]          |  |
| Aqueous Solubility | Can form a complex with benzyl alcohol to achieve solubility of ~200 mg/mL to 1250 mg/mL.            | [5]          |  |
| InChIKey           | CAMFTHAPYYLIIG-<br>YRSVLNEHSA-N                                                                      | [1][7]       |  |
| SMILES             | CCINVALID-LINK OC(=0)Cc1c(c2cccc2o1)C(= O)c3cc(c(c(c3)I)OCCN(CC)CC )IINVALID-LINK O)O">C@@H(C(=0)O)O | [7]          |  |



#### **Synthesis of Budiodarone Tartrate**

The synthesis of Budiodarone is described as a stepwise process that utilizes established protocols for preparing benzofuran derivatives.[6] While specific, detailed experimental protocols are proprietary and not publicly available, the overall synthetic strategy has been outlined.[4] The process is performed in compliance with current Good Manufacturing Practice (cGMP) guidelines.[4]

#### **General Synthetic Workflow**

The synthesis begins with the construction of the central benzofuran framework, which is achieved through the cyclization of ortho-alkynylphenol precursors.[6] Following the formation of the core ring system, the key functional groups are introduced. This includes the addition of an iodinated diiodophenyl group, a tertiary amine, and the chiral (S)-2-butanyl group.[4][5] The final step involves the formation of the tartrate salt, which improves the compound's stability and handling properties.[4][6]





Click to download full resolution via product page



Caption: A high-level workflow diagram illustrating the key stages in the synthesis of **Budiodarone Tartrate**.

#### **Mechanism of Action**

Budiodarone functions as a multi-channel ion blocker, which is central to its antiarrhythmic properties.[6][8] Similar to its parent compound, amiodarone, it inhibits potassium, sodium, and calcium channels in cardiac myocytes.[2][6][10]

- Potassium Channel Inhibition: By blocking potassium channels, Budiodarone decreases the
  efflux of potassium ions during the repolarization phase of the cardiac action potential. This
  prolongs the action potential duration and the effective refractory period of heart muscle
  cells, making the heart less susceptible to irregular rhythms.[2][6]
- Sodium Channel Inhibition: The blockade of sodium channels reduces the influx of sodium during depolarization, slowing the rate of the action potential's upstroke.[2][6]
- Calcium Channel Inhibition: Inhibition of calcium channels leads to a reduction in intracellular calcium levels. This can help prevent certain types of arrhythmias but may also negatively affect cardiac contractility.[2][6]

This combined activity across multiple ion channels classifies Budiodarone as a Vaughan-Williams class III antiarrhythmic agent.[6]





Click to download full resolution via product page

Caption: Signaling pathway of Budiodarone's multi-ion channel inhibition leading to its antiarrhythmic effect.

#### **Clinical Efficacy Data**

Clinical trials have investigated the efficacy of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[2][11] These studies have demonstrated a dose-dependent reduction in the burden of atrial fibrillation (AFB). The PASCAL trial, a key study, randomized patients to receive placebo or varying doses of Budiodarone, using implanted pacemakers to accurately monitor AFB.[11][12]

### **Summary of Clinical Trial Results**

The following table summarizes the primary efficacy endpoint from a randomized clinical trial of Budiodarone in patients with paroxysmal AF.



| Treatment Group<br>(Twice Daily) | Median Reduction<br>in AT/AFB from<br>Baseline | p-value vs. Placebo | Reference(s) |
|----------------------------------|------------------------------------------------|---------------------|--------------|
| Placebo                          | -                                              | -                   | [11]         |
| 200 mg Budiodarone               | Not statistically significant                  | -                   | [11]         |
| 400 mg Budiodarone               | 54.4%                                          | 0.01                | [2][11][12]  |
| 600 mg Budiodarone               | 75.0%                                          | 0.001               | [2][11][12]  |

The results indicated that Budiodarone at doses of 400 mg and 600 mg twice daily significantly reduced the atrial fibrillation burden compared to placebo.[11][12][13] The drug was also reported to be well-tolerated at these effective doses.[12]

#### Conclusion

**Budiodarone Tartrate** represents a rationally designed analog of amiodarone that successfully maintains the desirable multi-ion channel blocking activity while incorporating a structural feature—an ester linkage—that ensures rapid metabolism. This results in a significantly shorter half-life, which is anticipated to translate into a more favorable safety profile with reduced tissue accumulation and toxicity. The synthesis follows established chemical principles for benzofuran derivatives. Clinical data have provided preliminary evidence of its efficacy in reducing the burden of atrial fibrillation in a dose-dependent manner. Budiodarone holds considerable promise as a next-generation antiarrhythmic agent for the management of cardiac rhythm disorders.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. medkoo.com [medkoo.com]



- 2. Budiodarone Wikipedia [en.wikipedia.org]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014143625A1 Budiodarone formulations Google Patents [patents.google.com]
- 6. Buy Budiodarone | 335148-45-3 | >98% [smolecule.com]
- 7. GSRS [precision.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Budiodarone tartrate | ATI-2042 tartrate | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A randomized trial of budiodarone in paroxysmal atrial fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Budiodarone Tartrate chemical structure and synthesis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668028#budiodarone-tartrate-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com